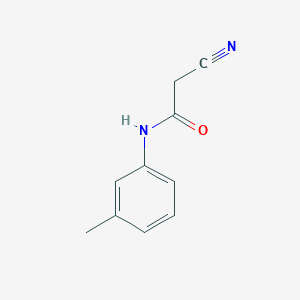

2-cyano-N-(3-methylphenyl)acetamide

Overview

Description

2-Cyano-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 3-methylphenyl group and a cyano group. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylaniline with cyanoacetic acid or its derivatives. One common method is the direct reaction of 3-methylaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Condensation Reactions: Catalysts like p-toluenesulfonic acid or acetic acid under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted amides or esters.

Condensation Reactions: Imines or enamines.

Reduction: Primary amines.

Scientific Research Applications

2-Cyano-N-(3-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-Cyanoacetamide: A simpler analog with a cyano group and an acetamide group.

N-(3-Methylphenyl)acetamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

2-Cyano-N-(4-methylphenyl)acetamide: Similar structure but with the methyl group in the para position.

Uniqueness: 2-Cyano-N-(3-methylphenyl)acetamide is unique due to the presence of both the cyano and 3-methylphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

2-Cyano-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO, and it features a cyano group attached to an acetamide moiety, which is further substituted with a 3-methylphenyl group. The synthesis typically involves the reaction of 3-methylaniline with cyanoacetic acid or methyl cyanoacetate in the presence of a base such as sodium ethoxide, followed by crystallization to isolate the product.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The cyano group acts as an electrophile, allowing the compound to react with nucleophilic sites on biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In one study, derivatives of cyanoacetamides were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with this compound resulted in increased levels of H3K4 methylation in Calu-6 human lung adenocarcinoma cells, indicating a possible mechanism for its anticancer effects through modulation of gene expression .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving Calu-6 cells, researchers observed that treatment with various concentrations of this compound led to significant increases in H3K4me2 levels at both 24 and 48 hours post-treatment. The compound demonstrated a dose-dependent response, with higher concentrations correlating with greater increases in gene expression markers associated with tumor suppression .

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing novel thiazole derivatives from cyanoacetamides, including this compound. The resulting compounds were tested against multiple bacterial strains, showing promising antimicrobial activity particularly against Gram-positive bacteria. This suggests that modifications to the parent structure could enhance efficacy and broaden the spectrum of action against pathogens .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Cyanoacetamide | Simpler structure without phenyl substitution | Moderate antimicrobial activity |

| N-(3-Methylphenyl)acetamide | Lacks cyano group; less reactive | Minimal biological activity |

| 2-Cyano-N-(4-methylphenyl)acetamide | Similar structure but para-substituted | Potentially similar activity |

This table illustrates how the presence and position of functional groups affect the biological activity of these compounds.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-cyano-N-(3-methylphenyl)acetamide?

Methodological Answer:

The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and substituted anilines. For example, a related compound, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, is synthesized via substitution, reduction, and condensation steps under alkaline and acidic conditions . Key optimization strategies include:

- Reagent selection : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield improvement : Temperature control (0–5°C for intermediate steps) and stoichiometric balancing of reactants.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

Methodological Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to identify characteristic peaks (e.g., –CH₂–CN at δ 3.30 ppm, aromatic protons at δ 6.9–7.24 ppm) .

- Mass spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~219.25 for analogs) .

- FT-IR : Detect functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- X-ray crystallography : For crystal structure determination using SHELX software (e.g., SHELXL-2018 for refinement) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

For anticancer activity:

- Cell viability assays : Use CCRF-CEM (leukemia) and SR cell lines with MTT or resazurin-based protocols. IC₅₀ values are calculated via dose-response curves (e.g., 10–100 µM range) .

- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS generation measurements using DCFH-DA probes .

For pesticidal activity: - Larval toxicity assays : Test against Spodoptera frugiperda with LC₅₀ determination via probit analysis .

Q. How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

- In vitro toxicity screening : Use HepG2 (liver) and HEK293 (kidney) cell lines to assess cytotoxicity (EC₅₀) .

- Ames test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .

- Environmental toxicity : Follow OECD guidelines for aquatic toxicity using Daphnia magna .

Q. What computational approaches are effective in studying the molecular interactions of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like carbonic anhydrase (PDB ID: 3LXE). Key interactions include hydrogen bonding with Thr199 and hydrophobic contacts .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC validation :

- Stability testing : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure solution : SHELXT for direct methods and SHELXL-2018 for refinement.

- Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and ADDSYM analysis for missed symmetry .

Q. How can mechanistic studies elucidate the enzyme inhibition properties of this compound?

Methodological Answer:

- Enzyme kinetics : Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots for targets like carbonic anhydrase.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .

- Site-directed mutagenesis : Validate key residues (e.g., Thr199 in carbonic anhydrase) .

Q. What methodologies assess the hydrolytic stability of this compound?

Methodological Answer:

- pH-dependent degradation : Incubate in buffers (pH 1–13) at 37°C. Monitor via HPLC for degradation products (e.g., cyanoacetic acid).

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics .

- LC-MS/MS : Identify hydrolysis products (e.g., N-(3-methylphenyl)acetamide) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups at the phenyl ring .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

- Pharmacophore mapping : Identify essential features (e.g., cyano group for H-bond acceptance) .

Properties

IUPAC Name |

2-cyano-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOVOMLCZXTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351186 | |

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54153-19-4 | |

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.